

Sequirin C: A Technical Guide to its Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sequirin C*

Cat. No.: *B106890*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sequirin C, a norlignan first isolated from the heartwood of the coast redwood (*Sequoia sempervirens*), represents a unique phytochemical with potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and structural elucidation of **Sequirin C**. While specific quantitative data on its bioactivity is limited in publicly available literature, this document presents detailed, representative experimental protocols for assessing cytotoxicity and anti-inflammatory effects, key areas of investigation for natural products. Furthermore, it explores potential signaling pathway interactions, offering a framework for future research into its mechanism of action. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and further investigation.

Discovery and History

The discovery of **Sequirin C** is intrinsically linked to the chemical exploration of the majestic coast redwood, *Sequoia sempervirens*. This iconic tree species, known for its longevity and resistance to decay, has long been a subject of phytochemical investigation.

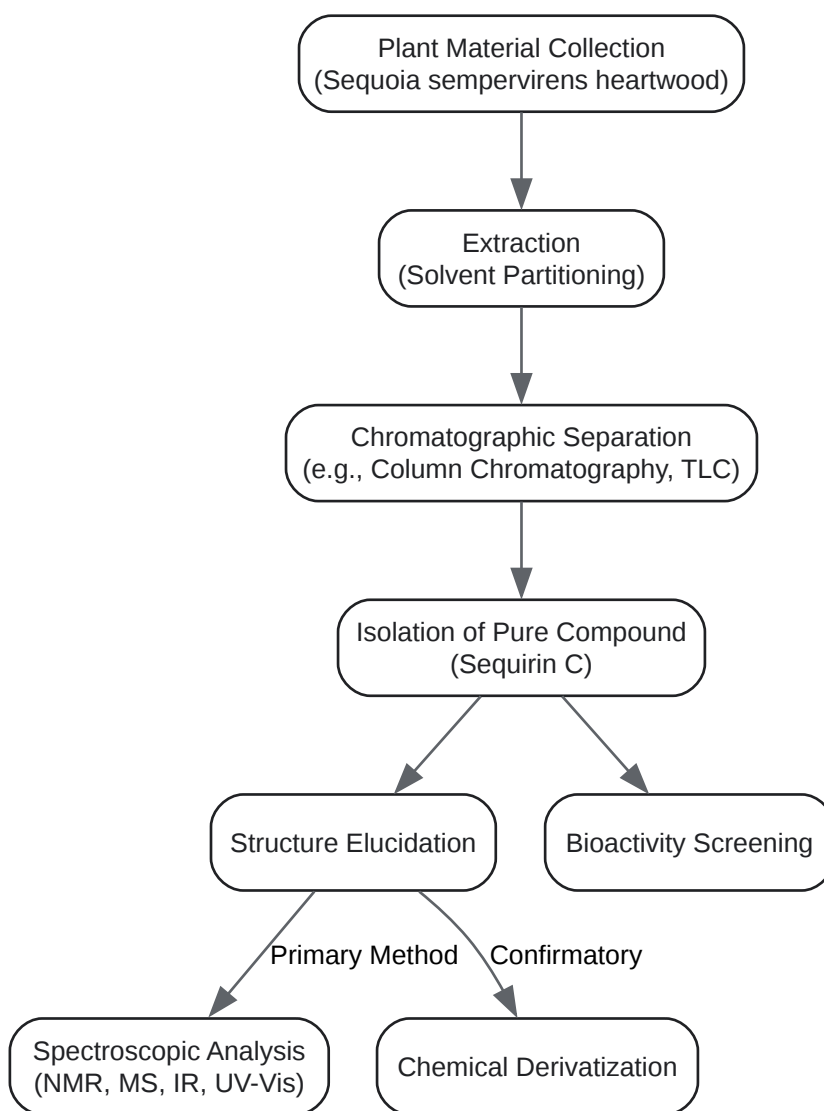
In 1969, N. A. R. Hatam and D. A. Whiting published a seminal paper detailing the isolation and structural characterization of two new natural phenols from the heartwood of *Sequoia sempervirens*.^[1] One of these compounds was named **Sequirin C**.

Isolation and Structure Elucidation

The initial isolation of **Sequirin C** was achieved through a meticulous process of solvent extraction of the redwood heartwood, followed by chromatographic separation. The structure of **Sequirin C** was determined using a combination of spectroscopic and chemical methods, which were state-of-the-art for that era.^[1]

- Isolation: **Sequirin C** was isolated as its methyl ether from the heartwood of *Sequoia sempervirens*.^[1]
- Structural Characterization: Through spectroscopic analysis and chemical reactions, the structure was elucidated as (2S,3S)-(E)-3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)pent-4-ene-1,2-diol (for the methyl ether). The parent compound, **Sequirin C**, is a norlignan with a molecular formula of C₁₇H₁₈O₅ and a molecular weight of 302.32 g/mol .

The workflow for the discovery of a novel natural product like **Sequirin C** can be generalized as follows:



[Click to download full resolution via product page](#)

Fig. 1: Generalized workflow for the discovery of **Sequirin C**.

Biological Activity

While the initial discovery focused on its chemical structure, the biological activities of **Sequirin C** have not been extensively reported in dedicated studies. However, related norlignans isolated from *Sequoia sempervirens* have demonstrated various biological effects, including anticancer and antifungal activities. This suggests that **Sequirin C** may also possess interesting pharmacological properties worthy of investigation.

Quantitative Data

Specific quantitative bioactivity data for **Sequirin C**, such as IC50 or MIC values, are not readily available in the current scientific literature. To facilitate future research and provide a template for data presentation, the following tables present hypothetical data for cytotoxicity and anti-inflammatory activity.

Table 1: Hypothetical Cytotoxicity Data for **Sequirin C**

Cell Line	Assay Type	Endpoint	Incubation Time (h)	IC50 (μM)
A549 (Lung Carcinoma)	MTT	Cell Viability	48	75.2
MCF-7 (Breast Cancer)	Resazurin	Cell Viability	48	58.9
HepG2 (Hepatoma)	Neutral Red	Cell Viability	48	92.1
HDF (Normal Fibroblasts)	MTT	Cell Viability	48	> 200

Table 2: Hypothetical Anti-inflammatory Activity of **Sequirin C**

Assay	Cell Line	Stimulant	Measured Parameter	Incubation Time (h)	IC50 (μM)
Nitric Oxide (NO) Production	RAW 264.7	LPS	Nitrite	24	45.6
TNF-α Production	THP-1	LPS	TNF-α	24	62.3
IL-6 Production	THP-1	LPS	IL-6	24	55.8

Experimental Protocols

To guide researchers in the biological evaluation of **Sequirin C**, this section provides detailed, representative protocols for key in vitro assays.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the effect of a compound on cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Sequirin C** on cancer cell lines.

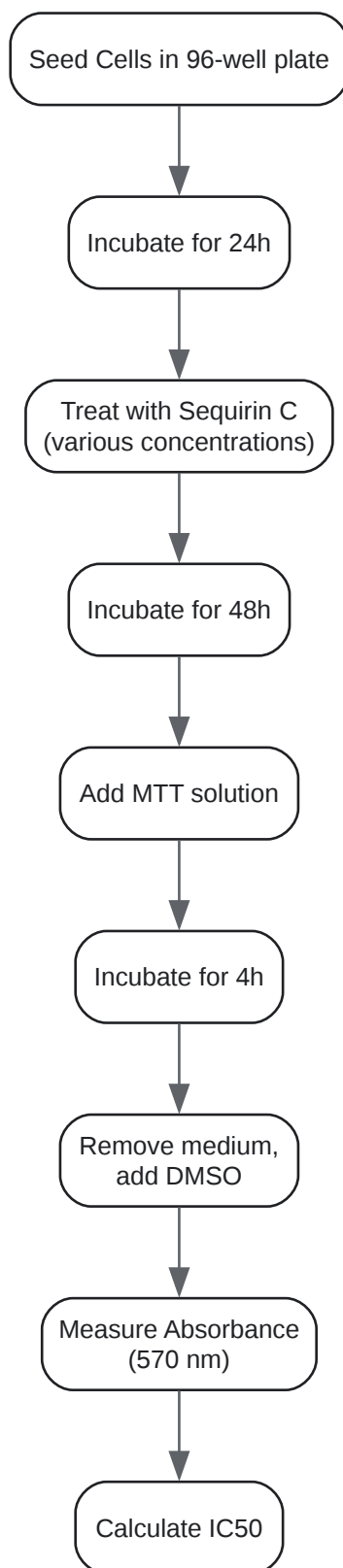
Materials:

- Cancer cell line of interest (e.g., A549)
- Complete culture medium (e.g., DMEM with 10% FBS)
- **Sequirin C** (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- 96-well microplates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5×10^3 cells/well in 100 μ L of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
- Compound Treatment: Prepare serial dilutions of **Sequirin C** in complete medium. Replace the medium in the wells with 100 μ L of the different concentrations of **Sequirin C**. Include a vehicle control (DMSO) and a blank (medium only).
- Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

- **MTT Addition:** Add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.



[Click to download full resolution via product page](#)

Fig. 2: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol outlines a method to assess the potential of **Sequirin C** to inhibit the production of nitric oxide, a key inflammatory mediator.

Objective: To determine the IC₅₀ of **Sequirin C** for the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.

Materials:

- RAW 264.7 murine macrophage cell line
- Complete culture medium (DMEM with 10% FBS)
- **Sequirin C** (dissolved in DMSO)
- Lipopolysaccharide (LPS) from E. coli
- Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (for standard curve)
- 96-well microplates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed RAW 264.7 cells into a 96-well plate at a density of 5×10^4 cells/well in 100 μ L of complete medium and incubate for 24 hours.
- **Compound Treatment:** Pre-treat the cells with 100 μ L of various concentrations of **Sequirin C** for 1 hour.
- **LPS Stimulation:** Add 10 μ L of LPS (final concentration 1 μ g/mL) to stimulate the cells. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).

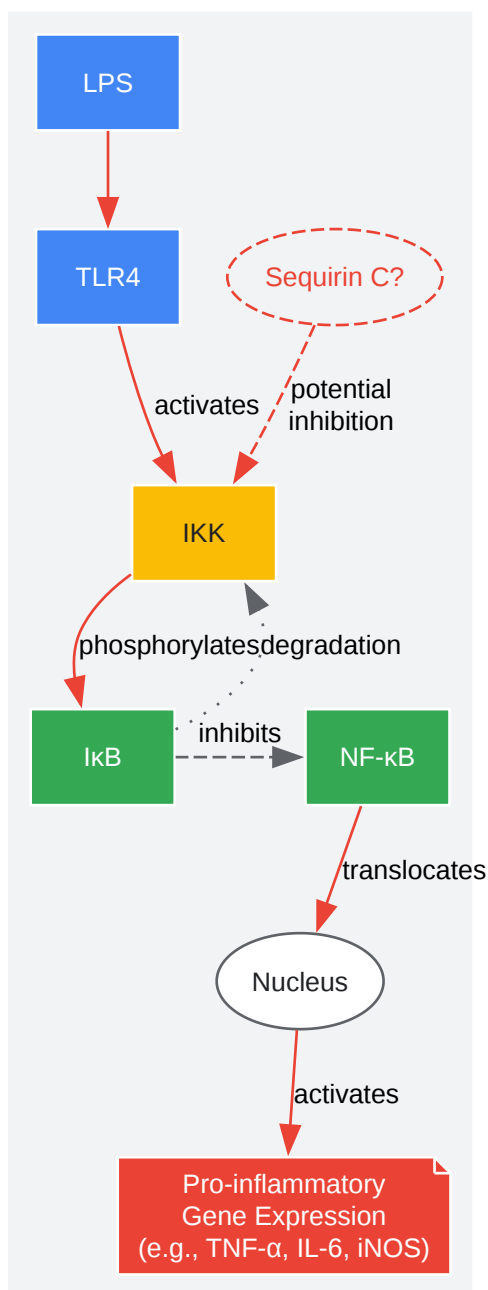
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
- Nitrite Measurement:
 - Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
 - Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
 - Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
- Absorbance Measurement: Measure the absorbance at 540 nm.
- Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percentage of inhibition of NO production for each concentration of **Sequirin C** relative to the LPS-stimulated vehicle control. Calculate the IC₅₀ value.

Potential Signaling Pathway Interactions

The molecular mechanisms underlying the potential biological activities of **Sequirin C** have not been elucidated. However, many natural polyphenolic compounds, including lignans and norlignans, are known to modulate key cellular signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. It controls the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). Many anti-inflammatory natural products exert their effects by inhibiting the NF-κB pathway. It is plausible that **Sequirin C** could interfere with this pathway, potentially at the level of IKK activation or the nuclear translocation of NF-κB.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The constituents of Californian redwood: the constitution, absolute stereochemistry, and chemistry of sequirin-B and sequirin-C - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Sequirin C: A Technical Guide to its Discovery, History, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106890#sequirin-c-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com